![molecular formula C24H25N3O3S2 B299401 N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as BMS-191011, is a compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of effects on biological systems, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neurotransmitter release. This compound has also been found to have effects on ion channels and other cellular targets.
Biochemical and Physiological Effects:
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of certain enzymes, and the regulation of ion channels. This compound has also been found to have effects on cellular signaling pathways and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its specificity for certain targets. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, including the identification of new targets and the development of more specific and potent analogs. Additionally, this compound may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves several steps, including the reaction of benzhydryl chloride with sodium thiocyanate, followed by the addition of 4-(4-morpholinylsulfonyl)aniline. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been found to have a range of effects on biological systems, including the modulation of neurotransmitter release and the inhibition of certain enzymes.
Propriétés
Nom du produit |
N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea |
|---|---|
Formule moléculaire |
C24H25N3O3S2 |
Poids moléculaire |
467.6 g/mol |
Nom IUPAC |
1-benzhydryl-3-(4-morpholin-4-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C24H25N3O3S2/c28-32(29,27-15-17-30-18-16-27)22-13-11-21(12-14-22)25-24(31)26-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H2,25,26,31) |
Clé InChI |
UXSMAZTUKOEROV-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)


![1-[2-(Acetylamino)-4,5-dimethoxybenzyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299330.png)
![1-[(3,4-Dimethoxyphenyl)(hydroxy)methyl]-6,7-dimethoxy-2-methylisoquinolinium](/img/structure/B299331.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![N-{4-[2-(3-hydroxy-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B299342.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B299345.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-cinnamyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299346.png)

